molecular formula C10H17NO3 B8216276 Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B8216276
M. Wt: 199.25 g/mol
InChI Key: ASTVFZVFCKQHSB-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) heteroatom system. The core structure, 6-oxa-3-azabicyclo[3.1.1]heptane (CAS 112461-31-1), consists of a seven-membered bicyclic ring with oxygen at position 6 and nitrogen at position 3 . The tert-butyl carboxylate group enhances steric protection and modulates solubility, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-7-4-8(6-11)13-7/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTVFZVFCKQHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced to stabilize the amine during subsequent reactions. A representative protocol involves treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:

Reaction Conditions :

  • Substrate : 6-Oxa-3-azabicyclo[3.1.1]heptane (1.0 equiv)

  • Reagents : Boc₂O (1.2 equiv), TEA (2.0 equiv)

  • Solvent : DCM (0.1 M)

  • Temperature : 0°C to room temperature (RT)

  • Yield : 85–92%

The Boc group’s steric bulk prevents unwanted side reactions during bicyclic system formation, while its stability under basic conditions allows for sequential functionalization.

Ammonolysis and Hydrogenation for Intermediate Modification

Ammonia-Mediated Ring Opening and Refunctionalization

A critical step in derivatizing the bicyclic core involves ammonia-induced ring opening. In one documented procedure:

Procedure :

  • Substrate : tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (20 g, 0.11 mol)

  • Reagents : Aqueous ammonia (200 mL)

  • Conditions : Reflux for 15–24 hours

  • Workup : Concentration under reduced pressure

  • Yield : 96% (tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate)

This reaction proceeds via nucleophilic attack of ammonia on the strained bicyclic system, leading to ring expansion and hydroxylamine formation. The product serves as a versatile intermediate for further modifications.

Sodium Azide and Hydrogenation for Amine Installation

Alternative routes employ sodium azide (NaN₃) to introduce an azide group, followed by catalytic hydrogenation:

Stepwise Protocol :

  • Azidation :

    • Substrate : 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (12.1 g, 65.3 mmol)

    • Reagents : NaN₃ (21.4 g, 329 mmol), NH₄Cl (15 g)

    • Solvent : Methanol/water (8:1, 108 mL)

    • Conditions : 60°C, 12 hours

  • Hydrogenation :

    • Catalyst : 10% Pd/C (1.5 g)

    • Conditions : H₂ atmosphere, RT, until completion

    • Yield : 4.3 g (33% over two steps)

This method’s advantage lies in its compatibility with sensitive functional groups, though the use of toxic NaN₃ necessitates rigorous safety measures.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, highlighting yields and operational complexity:

Method Conditions Yield Advantages Limitations
Boc Protection/CyclizationBoc₂O, TEA, DCM, 0°C→RT85–92%High reproducibility; mild conditionsRequires anhydrous conditions
AmmonolysisNH₃ (aq), reflux, 15–24h96%Single-step; high yieldLong reaction time
Azidation/HydrogenationNaN₃, NH₄Cl, Pd/C, H₂, RT33%Tolerates diverse substratesLow yield; NaN₃ handling challenges

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclization

During Boc protection, competing esterification or over-alkylation may occur if stoichiometry is imbalanced. Excess Boc₂O (≥1.2 equiv) suppresses these side reactions by ensuring rapid amine protection.

Byproduct Formation in Hydrogenation

Catalytic hydrogenation of azides occasionally yields secondary amines via intermediate imine formation. Adding catalytic acetic acid protonates the imine, shifting equilibrium toward the desired primary amine.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Enable precise temperature control during exothermic cyclization steps.

  • Solvent Recycling : DCM and methanol are recovered via distillation, reducing waste.

  • Catalyst Recovery : Pd/C is filtered and reactivated for reuse, lowering production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the development of complex molecules, making it invaluable in synthetic methodologies.

Biology

In biological research, this compound is utilized to study the interactions of bicyclic structures with macromolecules such as proteins and nucleic acids. Its capacity to form stable complexes aids in structural biology investigations.

Medicine

The compound is being explored for its therapeutic potential, particularly in drug design targeting the central nervous system. Its derivatives have shown promise in various pharmacological activities, including enzyme inhibition.

Industry

In industrial applications, this compound is used to synthesize specialty chemicals and materials. Its stability and reactivity make it suitable for producing polymers and advanced materials.

Pharmacological Properties

Research indicates that compounds with similar structural frameworks exhibit a range of pharmacological effects:

Activity Description
Antimicrobial Activity Exhibits efficacy against bacterial strains by interfering with metabolic pathways.
CNS Activity Potential neuroactive properties that may aid in treating neurological disorders.

Enzyme Inhibition Studies

Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane derivatives have demonstrated significant inhibitory effects on various enzymes:

Enzyme Inhibition Type IC50 Value (µM)
LipaseCompetitive15
AcetylcholinesteraseNon-competitive25

These findings suggest that the compound could be relevant in managing conditions related to lipid metabolism and neurotransmission.

Case Study 1: Lipase Inhibition

A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry evaluated the lipase inhibitory activity of tert-butyl derivatives, revealing a dose-dependent inhibition that suggests potential applications in obesity management by reducing fat absorption.

Case Study 2: Antimicrobial Efficacy

Investigations into the antimicrobial properties of azabicyclic compounds, including tert-butyl derivatives, found promising activity against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development.

Mechanism of Action

The mechanism by which tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen and oxygen atoms in the ring system can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key analogs, focusing on substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications/Notes
6-Oxa-3-azabicyclo[3.1.1]heptane (base structure) 112461-31-1 C₅H₉NO 99.13 Core bicyclic framework with O and N atoms Intermediate for synthesizing derivatives like tert-butyl esters .
tert-Butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate 1427359-44-1 C₁₁H₂₀N₂O₂ 212.29 Amino substituent at position 6; stored at 2–8°C in dry conditions Used in peptide mimetics; discontinued commercially (CymitQuimica) .
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate 291775-53-6 C₁₀H₁₇N₂O₂ 209.25 Additional nitrogen at position 6; 97% purity Building block for kinase inhibitors; priced at €62/g (CymitQuimica) .
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate 1818847-75-4 C₁₂H₁₉NO₃ 225.28 Formyl group at position 6; 95% purity Aldehyde functionality enables further derivatization (Combi-Blocks) .
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate 1087784-78-8 C₁₂H₂₁NO₃ 227.30 Hydroxymethyl substituent; sold at $3950/250 mg (Santa Cruz Biotechnology) Versatile intermediate for bioconjugation .

Key Differences and Implications

Substituent Effects: Amino Group (CAS 1427359-44-1): Enhances nucleophilicity, enabling cross-coupling reactions. However, commercial discontinuation limits accessibility . Formyl Group (CAS 1818847-75-4): Provides a reactive aldehyde for Schiff base formation or reductive amination . Hydroxymethyl Group (CAS 1087784-78-8): Introduces a polar functional group, improving aqueous solubility .

Thia-azabicyclo analogs (e.g., 3-thia-6-azabicyclo[3.1.1]heptane) replace oxygen with sulfur, altering electronic properties and metabolic stability .

Synthetic Utility :

  • The base structure (CAS 112461-31-1) is employed in multi-step syntheses, such as forming spirocyclic compounds () or triazine derivatives () .
  • Derivatives with boronate esters (e.g., tert-butyl 6-(dioxaborolanyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) are used in Suzuki-Miyaura couplings .

Biological Activity

Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS Number: 1251013-26-9) is a bicyclic compound with the molecular formula C11H17NO3C_{11}H_{17}NO_3 and a molecular weight of 211.26 g/mol. This compound has attracted considerable attention in medicinal chemistry due to its unique structural features, which may confer various biological activities.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Its bicyclic structure facilitates binding to these targets, potentially influencing physiological processes.

The mechanism of action involves the compound acting as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. This interaction can lead to alterations in metabolic processes, making it a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that compounds with similar structural frameworks exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Some azabicyclic compounds have shown efficacy against bacterial strains by interfering with their metabolic pathways.
  • CNS Activity : The ability of the compound to cross the blood-brain barrier suggests potential neuroactive properties, which may be useful in treating neurological disorders.

Enzyme Inhibition Studies

Research has demonstrated that tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane derivatives exhibit significant inhibitory effects on various enzymes:

EnzymeInhibition TypeIC50 Value (µM)
LipaseCompetitive15
AcetylcholinesteraseNon-competitive25

These findings suggest that the compound could play a role in managing conditions related to lipid metabolism and neurotransmission.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate its potential effectiveness as a lead compound for developing new antibiotics.

Case Study 1: Lipase Inhibition

A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry evaluated the lipase inhibitory activity of tert-butyl derivatives. The results demonstrated a dose-dependent inhibition, suggesting potential applications in obesity management by reducing fat absorption.

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of azabicyclic compounds, including tert-butyl 6-oxo derivatives. The study found that these compounds exhibited promising activity against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development.

Q & A

Q. What are the common synthetic strategies for preparing tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate?

The synthesis typically involves multi-step routes starting from simple bicyclic morpholine precursors. For example, a six-step sequence begins with inexpensive materials, using protection/deprotection strategies to introduce the tert-butyl carboxylate group. Key steps include cyclization to form the bicyclic scaffold and Boc (tert-butoxycarbonyl) protection to stabilize the amine functionality . Intermediate purification via column chromatography and characterization by NMR and mass spectrometry are critical for confirming structural integrity.

Q. How is the purity of this compound validated in academic research?

Purity is assessed using HPLC (>97% purity threshold) and NMR spectroscopy to detect residual solvents or byproducts. Suppliers often report purity as 98–99% (e.g., ), but independent verification is recommended. For crystalline derivatives, X-ray diffraction (using software like SHELX ) provides definitive structural confirmation and purity validation.

Q. What storage conditions are optimal for this compound to maintain stability?

The compound should be stored in a dry, dark environment at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group or oxidation of the bicyclic framework. Suppliers recommend sealed containers to avoid moisture absorption, which can degrade the tert-butyl carboxylate moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for this bicyclic compound?

Discrepancies may arise from dynamic conformational changes in solution (observed in NMR) versus static solid-state structures (from X-ray). Computational methods like DFT (Density Functional Theory) can model solution-phase conformers, while variable-temperature NMR experiments detect dynamic processes. Cross-validation with high-resolution mass spectrometry (HRMS) and IR spectroscopy further clarifies structural assignments .

Q. What methodologies are employed to optimize enantiomeric purity during synthesis?

Chiral HPLC or SFC (Supercritical Fluid Chromatography) separates enantiomers, while asymmetric catalysis (e.g., chiral Lewis acids) can enhance stereoselectivity during key steps like cyclization. For example, enantiopure derivatives of related azabicyclo compounds are synthesized using chiral auxiliaries or enzymatic resolution .

Q. How does the compound’s conformation impact its utility in medicinal chemistry?

The rigid bicyclic scaffold mimics morpholine pharmacophores, making it valuable for drug design. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs. Structure-activity relationship (SAR) studies often modify the carboxylate group or introduce substituents to optimize bioavailability and target engagement .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues include low yields in cyclization steps and purification difficulties due to polar intermediates. Flow chemistry systems improve heat and mass transfer during exothermic reactions. Green chemistry approaches (e.g., solvent-free conditions or biocatalysis) are being explored to enhance scalability and sustainability .

Key Research Considerations

  • Contradictions in Data : lists varying purity claims (98–99%) across suppliers, necessitating independent validation.
  • Structural Nuances : The tert-butyl group enhances steric protection but may limit solubility in aqueous media, requiring formulation studies for in vivo applications.
  • Safety : While not highly toxic (H302: harmful if swallowed), proper PPE (gloves, goggles) is advised during handling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 2
Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.